Brachynoside

CAS No.: 145898-87-9

Cat. No.: VC7873689

Molecular Formula: C31H40O15

Molecular Weight: 652.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145898-87-9 |

|---|---|

| Molecular Formula | C31H40O15 |

| Molecular Weight | 652.6 g/mol |

| IUPAC Name | [(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)19(34)12-16/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 |

| Standard InChI Key | XFXLUFBHZDVJDO-CNMJWYMJSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O |

| SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

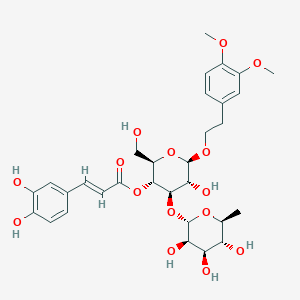

Brachynoside’s molecular formula is C₃₁H₄₀O₁₅, with a molecular weight of 652.64 g/mol . Its structure comprises:

-

A β-D-glucopyranosyl core linked to an α-L-rhamnopyranosyl unit.

-

A 3,4-dimethoxyphenethyl aglycone.

-

A 3,4-dihydroxycinnamoyl ester group at the 4-position of the glucose moiety .

The SMILES notation for brachynoside is:

COc1ccc(CCO[C@@H]2O[C@H](CO)[C@@H](OC(=O)\C=C\c3ccc(O)c(O)c3)[C@H](O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H]2O)cc1OC .

Table 1: Key Chemical Properties of Brachynoside

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₄₀O₁₅ | |

| Molecular Weight | 652.64 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Likely polar organic solvents | Inferred |

Natural Sources and Isolation

Plant Origin

Brachynoside was first isolated from the ethanol extract of Clerodendron brachyanthum SCHAUER leaves alongside lignans such as eudesmin and syringaresinol dimethyl ether . This plant, native to Southeast Asia, has traditionally been used in folk medicine, though brachynoside’s role in its purported bioactivity remains under investigation.

Extraction and Purification

The isolation protocol involves:

-

Ethanol extraction of dried leaves.

-

Fractionation via column chromatography using silica gel.

Spectroscopic Characterization

Structural elucidation of brachynoside relied on:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR identified proton environments for the cinnamoyl, phenethyl, and sugar units.

-

¹³C NMR confirmed carbonyl (δ 167–170 ppm) and aromatic carbons.

-

-

Mass Spectrometry (MS): High-resolution ESI-MS provided the molecular ion peak at m/z 653.2493 [M+H]⁺ .

Analytical Methods for Detection

Table 2: Common Analytical Techniques

| Method | Application | Conditions |

|---|---|---|

| HPLC-UV | Quantification in plant extracts | C18 column, MeOH:H₂O |

| LC-MS/MS | Structural confirmation | ESI+ mode |

| NMR Spectroscopy | Stereochemical analysis | DMSO-d₆, 600 MHz |

Challenges and Future Directions

-

Bioactivity Validation: Rigorous in vitro and in vivo studies are needed to confirm pharmacological claims.

-

Synthesis Optimization: Developing scalable synthetic routes could enhance accessibility for clinical research.

-

Structure-Activity Relationships: Modifying the cinnamoyl or sugar units may improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume